molecular formula C24H28F2N4O3 B2811942 N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-37-4

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2811942
CAS No.: 922120-37-4
M. Wt: 458.51
InChI Key: IAZKBGGQNPTRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H28F2N4O3 and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hemostatic Properties of Related Compounds

A study focused on the synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, revealing their potential as hemostatics. These compounds, notably featuring morpholine and 2-(3,4-dimethoxyphenyl)ethylamine radicals and lacking substitution at the amide fragment, showed a capability to decrease blood coagulation time by 14-16% (Limanskii et al., 2009). This suggests that compounds with similar structural features could have applications in modulating blood coagulation.

Catalytic Applications in Chemical Synthesis

Research on the N-methylation of quinolines using CO2 and H2 highlighted the effectiveness of Ru-triphos complexes in catalyzing these reactions, achieving up to 99% yield for the desired products. This underscores the utility of related compounds in facilitating N-methylation reactions, a key step in the synthesis of many pharmacologically relevant molecules (He et al., 2017).

Enantioselective Hydrogenation

Another study explored the enantioselective hydrogenation of quinolines, producing 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. This process is significant for the synthesis of biologically active tetrahydroquinolines, demonstrating the critical role of catalysts in achieving high selectivity and efficiency in hydrogenation reactions (Wang et al., 2011).

Synthesis and Binding Affinity in Neurological Applications

In the realm of neurological research, the synthesis of dopamine agonists based on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines highlights the investigation into compounds with potential dopamine-like activities. This research contributes to understanding the structural requirements for dopamine agonist properties, which could inform the design of new therapeutic agents for neurological conditions (Jacob et al., 1981).

Antibacterial Properties

The design and synthesis of novel fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria exemplify the ongoing efforts to discover new antimicrobial agents. Structural modifications, as seen in these compounds, can significantly enhance antibacterial potency, underscoring the importance of chemical synthesis in drug development (Kuramoto et al., 2003).

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-18-5-6-19(25)20(26)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKBGGQNPTRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.